molecular formula C14H23N3O B14445213 Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]- CAS No. 74816-19-6

Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]-

Katalognummer: B14445213
CAS-Nummer: 74816-19-6
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: UZPXNCNNQMTDMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]- is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of both diethylamino and dimethylamino functional groups attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]- typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde in the presence of concentrated hydrochloric acid and ethanol. The mixture is refluxed on a steam bath for a couple of hours, followed by filtration and crystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with nucleophiles.

Wissenschaftliche Forschungsanwendungen

Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetaminophen: Known for its analgesic and antipyretic properties.

    Propiophenone: Used as an intermediate in organic synthesis.

    Dimethylaminopropiophenone: Similar in structure but with different functional groups.

Uniqueness

Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]- stands out due to its unique combination of diethylamino and dimethylamino groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

74816-19-6

Molekularformel

C14H23N3O

Molekulargewicht

249.35 g/mol

IUPAC-Name

2-(diethylamino)-N-[4-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C14H23N3O/c1-5-17(6-2)11-14(18)15-12-7-9-13(10-8-12)16(3)4/h7-10H,5-6,11H2,1-4H3,(H,15,18)

InChI-Schlüssel

UZPXNCNNQMTDMH-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.